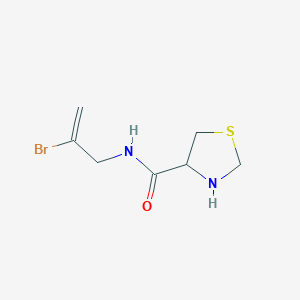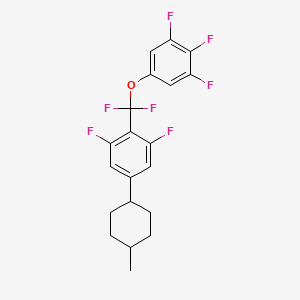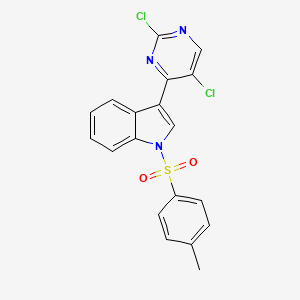
(2S,4S)-2,4-Dimethylazetidine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2,4-Dimethylazetidine acetate is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique four-membered azetidine ring structure, which is substituted with two methyl groups at the 2 and 4 positions, and an acetate group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethylazetidine acetate typically involves the cyclization of suitable precursors under controlled conditions One common method involves the reaction of a suitable diamine with an appropriate dihalide in the presence of a base to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired stereoisomer. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,4S)-2,4-Dimethylazetidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the acetate group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
(2S,4S)-2,4-Dimethylazetidine acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S,4S)-2,4-Dimethylazetidine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The acetate group can undergo hydrolysis to release the active azetidine moiety, which can then interact with the target molecules, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
(2R,4R)-2,4-Dimethylazetidine acetate: The enantiomer of (2S,4S)-2,4-Dimethylazetidine acetate with different stereochemistry.
(2S,4S)-2,4-Dimethylpyrrolidine acetate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
(2S,4S)-2,4-Dimethylazetidine propionate: A compound with a propionate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the azetidine ring, which imparts distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
acetic acid;(2S,4S)-2,4-dimethylazetidine |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m0./s1 |
InChIキー |
CXBQVKMVBTTYJJ-FHAQVOQBSA-N |
異性体SMILES |
C[C@H]1C[C@@H](N1)C.CC(=O)O |
正規SMILES |
CC1CC(N1)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)



![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)
